(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one
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Overview
Description
(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are of significant interest due to their biological activities and applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the treatment of N-substituted glycidylcarbamates with triazabicyclodecene catalysis, which facilitates the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of oxazolidinones often involves the use of catalytic systems. For example, a binuclear tridentate copper(I) complex combined with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been used to synthesize oxazolidinones from propargylic amines and carbon dioxide under mild conditions .
Chemical Reactions Analysis
Types of Reactions
(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form oxazolidines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium hydride (NaH) and organolithium reagents are often employed.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Oxazolidines.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Medicine: Investigated as a potential lead compound for the development of new antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein elongation . This action ultimately leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: Another oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
(S)-3-benzyl-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the benzyl and hydroxymethyl groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
(5S)-3-benzyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-8-10-7-12(11(14)15-10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |
InChI Key |
QNLZNBYVKXPUFF-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@H](OC(=O)N1CC2=CC=CC=C2)CO |
Canonical SMILES |
C1C(OC(=O)N1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
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